2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime
Description
Properties
IUPAC Name |
(E)-2-(4-fluorophenoxy)-N-methoxy-1-(4-methoxyphenyl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-19-14-7-3-12(4-8-14)16(18-20-2)11-21-15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSNURBDQLZMH-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC)/COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime typically involves the following steps:
Formation of the Ethanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where 4-fluorophenol reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the O-methyloxime Group: The ethanone intermediate is then reacted with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the O-methyloxime derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorophenoxy and methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules by utilizing its reactive functional groups .
- Chemical Reactions : It can participate in oxidation reactions to form carboxylic acids or reduction reactions to yield alcohols, thereby facilitating various synthetic pathways .
Biology
- Enzyme Interaction Studies : Due to its unique structure, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Understanding how it interacts with specific enzymes could reveal insights into biochemical processes .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential applications in health-related research aimed at combating oxidative stress .
Medicine
- Therapeutic Potential : The structural characteristics of 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime may confer therapeutic effects, making it a candidate for drug development. Its ability to interact with biological targets could lead to the discovery of new treatments for various diseases .
- Pharmacological Studies : The compound's pharmacological properties can be explored through in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent .
Industry
- Material Development : In industrial applications, this compound may be utilized in the development of new materials or as an intermediate in chemical manufacturing processes. Its unique properties could enhance the performance of materials in various applications .
- Chemical Manufacturing : Optimization of synthetic routes for large-scale production can lead to cost-effective manufacturing processes while maintaining high purity and yield .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The target compound shares a common backbone with several O-methyloxime derivatives, differing primarily in substituent groups. Below is a comparative table of relevant analogs:
Substituent-Driven Properties
- Fluorine vs.
- Methoxy Group: The 4-methoxyphenyl substituent enhances electron-donating effects, which may stabilize the oxime moiety against hydrolysis compared to non-methoxylated derivatives .
- Sulfonyl and Trifluoromethyl Groups : Compounds with sulfonyl (e.g., CAS#320422-61-5) or trifluoromethyl groups (e.g., CAS#338400-76-3) exhibit increased polarity and metabolic resistance, respectively, but at the cost of reduced membrane permeability .
Biological Activity
The compound 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a derivative of chalcone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula for 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is . The structure features a fluorophenyl and methoxyphenyl moiety, which are crucial for its biological interactions.
Anti-inflammatory Activity
Research indicates that derivatives of chalcones exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated murine BV-2 microglial cells. These effects are attributed to the suppression of signaling pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB) .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Mechanism of Action | Inflammatory Mediators Inhibited |
|---|---|---|
| 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime | Inhibition of MAPK and NF-κB pathways | NO, PGE2, TNF-α, IL-1β, IL-6 |
Anticancer Activity
Chalcone derivatives have been investigated for their anticancer properties. They have shown potential in inducing apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic proteins. The presence of electron-withdrawing groups like fluorine enhances the cytotoxicity of these compounds against cancer cells .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of chalcone derivatives, including 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime, it was found that these compounds effectively inhibited cell proliferation in breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Pharmacokinetics
Understanding the pharmacokinetics of 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Q & A
What are the common synthetic routes for preparing 2-(4-fluorophenoxy)-1-(4-methoxyphenyl)-1-ethanone O-methyloxime, and what catalysts are typically employed?
Answer:
The synthesis often involves multi-step reactions, including Friedel-Crafts acylation for ketone formation and subsequent oxime formation. For example:
- Step 1: Friedel-Crafts acylation of 4-methoxyphenyl derivatives using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to form the ethanone core .
- Step 2: Nucleophilic substitution of the fluorophenoxy group, requiring controlled conditions to avoid side reactions (e.g., over-alkylation) .
- Step 3: O-methyloxime formation via reaction with methoxyamine under acidic or neutral conditions .
Catalyst selection (e.g., AlCl₃ vs. FeCl₃) impacts yield and regioselectivity. Purification often involves column chromatography .
Category: Basic (Synthesis Methodology)
What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and oxime geometry (E/Z isomers) .
- X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated for structurally similar methoxyphenyl oximes .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and oxime (N-O) functional groups .
Category: Basic (Characterization)
How can researchers design experiments to address variability in synthetic yields or purity?
Answer:
- Controlled Variables: Optimize temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading to minimize side products .
- In-line Monitoring: Use techniques like HPLC or GC-MS to track reaction progress and intermediate stability .
- Design of Experiments (DoE): Statistical models (e.g., factorial design) to identify critical parameters affecting yield .
Category: Advanced (Experimental Design)
How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
Answer:
- Isomer Analysis: Confirm E/Z oxime configuration via NOESY or X-ray diffraction .
- Impurity Profiling: Compare with reference standards (e.g., EP/BP pharmacopeial guidelines) .
- Replicate Synthesis: Reproduce reactions under identical conditions to rule out procedural errors .
Category: Advanced (Data Contradiction Analysis)
What methodologies are used to study this compound’s interactions with biological targets?
Answer:
- Enzyme Assays: Measure inhibition/activation kinetics using fluorogenic substrates or SPR (Surface Plasmon Resonance) .
- Molecular Docking: Computational models (e.g., AutoDock) predict binding modes to receptors, guided by crystallographic data .
- Solubility Studies: Evaluate bioavailability using shake-flask or HPLC-UV methods, noting its low solubility (≤1 mg/mL in aqueous buffers) .
Category: Advanced (Biological Interaction)
How can degradation pathways of this compound be investigated under experimental conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat, light, or hydrolytic conditions (acidic/alkaline), followed by LC-MS to identify breakdown products .
- Stability-Indicating Assays: Validate HPLC methods to separate degradants from the parent compound .
- Kinetic Modeling: Quantify degradation rates using Arrhenius plots for shelf-life prediction .
Category: Advanced (Degradation Analysis)
What computational approaches are suitable for predicting its physicochemical properties?
Answer:
- DFT Calculations: Estimate electronic properties (e.g., HOMO/LUMO energies) and reaction mechanisms .
- Molecular Dynamics (MD): Simulate solubility or membrane permeability using tools like GROMACS .
- QSPR Models: Relate structural descriptors (e.g., logP, polar surface area) to experimental data .
Category: Advanced (Computational Modeling)
What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Flash Chromatography: Use gradient elution with hexane/ethyl acetate to separate oxime derivatives .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles .
- HPLC Prep-Scale: Reverse-phase C18 columns for high-purity isolation .
Category: Basic (Purification)
How can researchers validate the stereochemical purity of the O-methyloxime group?
Answer:
- Chiral HPLC: Employ chiral stationary phases (e.g., amylose-based) to resolve enantiomers .
- Vibrational Circular Dichroism (VCD): Confirm absolute configuration .
- Single-Crystal Analysis: X-ray diffraction provides definitive proof of stereochemistry .
Category: Advanced (Stereochemical Analysis)
What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal: Follow EPA guidelines for halogenated waste due to the fluorophenoxy group .
Category: Basic (Safety)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
